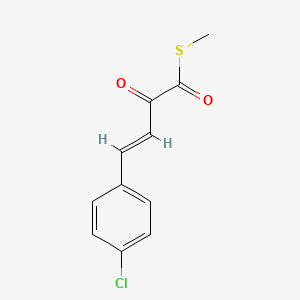
(E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a chlorophenyl group, a thioester, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate typically involves the reaction of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid with methanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester. The reaction conditions often include a temperature range of 0°C to 80°C and the use of acetic acid as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid: A precursor in the synthesis of (E)-S-methyl 4-(4-chlorophenyl)-2-oxobut-3-enethioate.
Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate: Another compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of the thioester group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H9ClO2S |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
S-methyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9ClO2S/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+ |
InChI Key |
FLAHMISJTOJPTA-QPJJXVBHSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



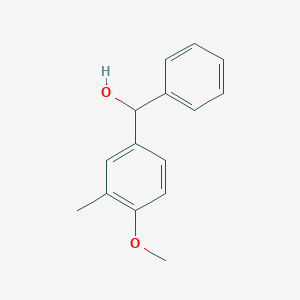
![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)

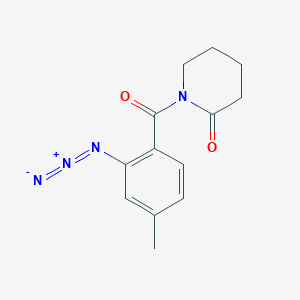
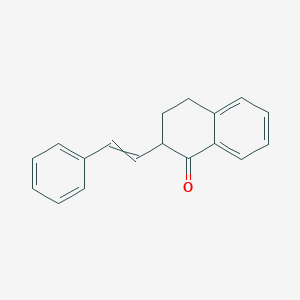
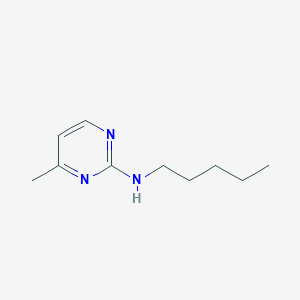
![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)
![1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12523874.png)
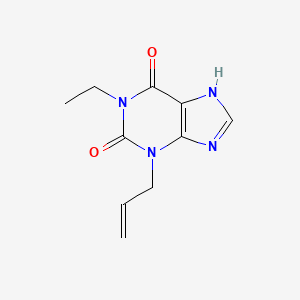
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)
